![molecular formula C8H11NO3 B1647103 (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid CAS No. 358629-39-7](/img/structure/B1647103.png)
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid
Overview
Description
“(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” is a chemical compound with the molecular formula C8H11NO3 . It is also known as Levetiracetam Impurity A . This compound is used as a pharmaceutical reference standard .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(2-oxopyrrolidin-1-yl)acetamides, has been reported in the literature . The reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids affords 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis
The molecular structure of “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 169.18 .Physical And Chemical Properties Analysis
The physical form of “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” is a powder . It has a melting point of 156-157°C .Scientific Research Applications
Inhibition of Mycolic Acid Biosynthesis
Research into the synthesis of certain cyclopropene and cyclopropane fatty acids, including (Z)-tetracos-5-enoic acid, has suggested their potential as inhibitors of mycolic acid biosynthesis. Mycolic acids are key structural components in the cell envelopes of pathogenic mycobacteria like Mycobacterium tuberculosis. Inhibiting their synthesis could have significant implications for treating diseases like tuberculosis (Hartmann et al., 1994).
Structural Analysis and Molecular Interactions
Studies on isomers of prop-2-enoic acids, including (Z)-3-(benzoxazol-2-yl)prop-2-enoic acid, have provided insights into their structural characteristics. These studies focus on the orientation of carboxylic acid groups and double bonds and their contribution to supramolecular structures, which are crucial for understanding the properties and potential applications of these compounds (Trujillo-Ferrara et al., 2004).
Enzyme Inhibitory Activities
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been explored for their significant inhibition properties against human carbonic anhydrase isoenzymes. This research is vital in understanding the therapeutic potential of these compounds in physiological processes, as carbonic anhydrase is involved in many crucial bodily functions (Oktay et al., 2016).
Fluorescent Zn(II) Sensors
Research into Zinpyr family compounds, including specific benzoxazole derivates, has led to the development of fluorescent sensors for Zn(II). These sensors have shown significant promise for biological imaging applications, demonstrating the versatility of (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid derivatives in the field of biochemical imaging and analysis (Nolan et al., 2006).
Antiviral Activity
The compound (E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, related to (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid, has demonstrated potent antiviral activity. Specifically, it is an effective inhibitor of human rhinovirus (HRV) 3C protease. This discovery highlights the potential of similar compounds in antiviral therapeutics, particularly against HRV and related picornaviruses (Patick et al., 2005).
Safety and Hazards
The safety information available for “(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(Z)-2-(2-oxopyrrolidin-1-yl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h2H,3-5H2,1H3,(H,11,12)/b6-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCNHRCDFWJOP-KXFIGUGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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